N-(3-methoxybenzyl)-2-(2-oxo-3-(pyrrolidin-1-ylsulfonyl)pyridin-1(2H)-yl)acetamide
Description
This compound features a pyridinone core substituted with a pyrrolidin-1-ylsulfonyl group and an acetamide side chain linked to a 3-methoxybenzyl moiety. The 3-methoxybenzyl group may enhance lipophilicity and metabolic stability, while the pyrrolidinylsulfonyl moiety could influence receptor binding via sulfonamide interactions .
Properties
IUPAC Name |
N-[(3-methoxyphenyl)methyl]-2-(2-oxo-3-pyrrolidin-1-ylsulfonylpyridin-1-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O5S/c1-27-16-7-4-6-15(12-16)13-20-18(23)14-21-9-5-8-17(19(21)24)28(25,26)22-10-2-3-11-22/h4-9,12H,2-3,10-11,13-14H2,1H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUXKQQBYMLZQDW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CNC(=O)CN2C=CC=C(C2=O)S(=O)(=O)N3CCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-methoxybenzyl)-2-(2-oxo-3-(pyrrolidin-1-ylsulfonyl)pyridin-1(2H)-yl)acetamide typically involves multi-step organic reactions. A possible synthetic route could include:
Formation of the Pyridinylacetamide Core: This might involve the reaction of a pyridine derivative with an acylating agent to introduce the acetamide group.
Introduction of the Pyrrolidinylsulfonyl Group:
Attachment of the Methoxybenzyl Group: The final step might involve the alkylation of the nitrogen atom with a 3-methoxybenzyl halide.
Industrial Production Methods
Industrial production of such compounds often involves optimization of the synthetic route to improve yield and reduce costs. This might include the use of catalysts, high-throughput screening of reaction conditions, and scaling up the reactions in batch or continuous flow reactors.
Chemical Reactions Analysis
Types of Reactions
N-(3-methoxybenzyl)-2-(2-oxo-3-(pyrrolidin-1-ylsulfonyl)pyridin-1(2H)-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl or carboxyl group.
Reduction: The carbonyl group in the acetamide moiety can be reduced to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group might yield a carboxylic acid, while reduction of the acetamide group might yield an alcohol.
Scientific Research Applications
N-(3-methoxybenzyl)-2-(2-oxo-3-(pyrrolidin-1-ylsulfonyl)pyridin-1(2H)-yl)acetamide could have various applications in scientific research, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a potential probe for studying biological processes.
Medicine: As a lead compound for the development of new drugs.
Industry: As an intermediate in the production of pharmaceuticals or agrochemicals.
Mechanism of Action
The mechanism of action of N-(3-methoxybenzyl)-2-(2-oxo-3-(pyrrolidin-1-ylsulfonyl)pyridin-1(2H)-yl)acetamide would depend on its specific biological target. Potential mechanisms could include:
Enzyme Inhibition: The compound might inhibit a specific enzyme by binding to its active site.
Receptor Modulation: It could act as an agonist or antagonist at a particular receptor.
Signal Transduction Interference: The compound might interfere with intracellular signaling pathways.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Key Observations:
Substituent Effects: The 3-methoxybenzyl group in the target compound contrasts with the 4-chlorobenzyl substituent in its closest analog (). Methoxy groups typically enhance solubility compared to halogens but may reduce electrophilic reactivity .
Biological Activity Trends: Pyridinone-based sulfonamides (e.g., ) exhibit antiviral activity, suggesting the target compound may share similar mechanisms . Patent compounds with piperidinylidene and quinoline cores () highlight the role of extended aromatic systems in enhancing molecular weight and target affinity .
Synthetic Feasibility: The target compound’s synthesis likely parallels methods for analogous pyridinone acetamides, such as coupling sodium salts with sulfonohydrazides under reflux (see ) .
Research Findings and Mechanistic Insights
- Antimicrobial Activity: Thiazolidinone-acetamide derivatives () show moderate antifungal and antibacterial effects, suggesting the pyrrolidinylsulfonyl group may enhance membrane penetration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
